molecular formula C14H8N2O4 B1584637 4-Nitro-N-phenylphthalimide CAS No. 40392-27-6

4-Nitro-N-phenylphthalimide

Cat. No.: B1584637
CAS No.: 40392-27-6
M. Wt: 268.22 g/mol
InChI Key: HNNCFMUZZXJQLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitro-N-phenylphthalimide can be synthesized through the reaction of phthalic anhydride with 4-nitroaniline in the presence of a suitable catalyst. The reaction typically involves heating the mixture in a solvent such as acetic acid at elevated temperatures (110°C) with a catalyst like sulphamic acid . The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is often purified using advanced techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-N-phenylphthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

5-nitro-2-phenylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-13-11-7-6-10(16(19)20)8-12(11)14(18)15(13)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNCFMUZZXJQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354041
Record name 4-Nitro-N-phenylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40392-27-6
Record name 5-Nitro-2-phenyl-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40392-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-N-phenylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-N-phenylphthalimide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Nitro-N-phenylphthalimide in the synthesis of polyimides described in the research?

A1: this compound serves as a key building block in the synthesis of novel bis(o-etherphthalic anhydrides). [] These anhydrides are then polymerized with various aromatic diamines to produce polyimides with potential applications in gas separation membranes. The research highlights the use of this compound as a starting material to introduce specific structural features into the final polyimide, potentially influencing its gas permeability and selectivity.

Q2: How does the nitro group in this compound contribute to the properties of the resulting polyimides?

A2: While the research does not directly investigate the specific impact of the nitro group on the polyimide properties, it is known that incorporating nitro groups into polymers can influence their chain packing, polarity, and interactions with gases. [] These factors can affect the gas permeability, selectivity, and mechanical properties of the resulting polyimide membranes. Further research would be needed to elucidate the precise role of the nitro group derived from this compound on the final polyimide properties.

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